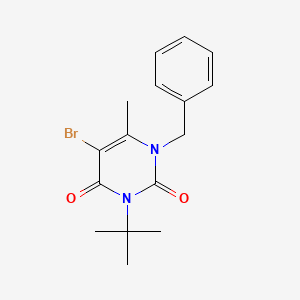
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea, also known as TDZ, is a chemical compound that has been extensively studied for its potential use in various scientific fields. TDZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.38 g/mol.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including:
1. Plant Biotechnology: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a plant growth regulator and has been found to be effective in inducing somatic embryogenesis in various plant species.
2. Cancer Research: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
3. Neuroscience: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Materials Science: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a building block for the synthesis of various materials with potential applications in optoelectronics, organic electronics, and photovoltaics.
作用機序
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is not fully understood. However, it is believed to act as a cytokinin-like compound and has been found to activate the cytokinin signaling pathway in plants. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have various biochemical and physiological effects. In plants, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce somatic embryogenesis, increase shoot regeneration, and enhance plant growth. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
実験室実験の利点と制限
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. It is also soluble in organic solvents, making it easy to handle in the lab. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea. These include:
1. Further studies on the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in plants, cancer cells, and neuroscience.
2. Studies on the potential use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Studies on the synthesis of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea derivatives with improved properties.
4. Studies on the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials with potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is a chemical compound that has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including plant biotechnology, cancer research, neuroscience, and materials science. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea include further studies on its mechanism of action, the synthesis of new derivatives, and the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials.
合成法
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a suitable solvent. This reaction results in the formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea as a white crystalline solid with a high yield.
特性
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWETDGBARWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359160 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
CAS RN |
5312-09-4 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)



![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)